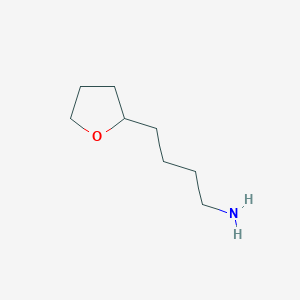

4-(Tetrahydrofuran-2-yl)butan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-(oxolan-2-yl)butan-1-amine |

InChI |

InChI=1S/C8H17NO/c9-6-2-1-4-8-5-3-7-10-8/h8H,1-7,9H2 |

InChI Key |

WZXMXJLBCUNKJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CCCCN |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 Tetrahydrofuran 2 Yl Butan 1 Amine

Retrosynthetic Analysis of 4-(Tetrahydrofuran-2-yl)butan-1-amine

Retrosynthetic analysis is the process of mentally deconstructing a target molecule to identify potential starting materials and synthetic transformations. amazonaws.com For this compound, two primary disconnections are most logical: the carbon-nitrogen bond of the amine and the carbon-carbon bond connecting the butyl chain to the tetrahydrofuran (B95107) (THF) ring.

C-N Bond Disconnection: This is often the most straightforward approach for synthesizing primary amines. By applying a functional group interconversion (FGI) retrosynthetic step, the amine is disconnected to reveal a precursor carbonyl compound. This strategy points towards a reductive amination pathway, where 4-(tetrahydrofuran-2-yl)butanal or a related ketone would serve as the key intermediate. scispace.comorganic-chemistry.org Alternatively, precursors such as the corresponding carboxylic acid, nitrile, or azide (B81097) could be reduced to form the target amine.

C-C Bond Disconnection: Disconnecting the bond between the THF ring and the side chain represents a more convergent approach. researchgate.net This strategy would involve coupling a tetrahydrofuran-2-yl synthon (acting as an electrophile, e.g., 2-bromotetrahydrofuran) with a four-carbon nucleophile containing a protected amine (e.g., a Grignard reagent derived from a protected 4-halobutan-1-amine). This method requires careful selection of protecting groups to avoid unwanted side reactions with the amine functionality. amazonaws.com

Established Synthetic Routes to Related Tetrahydrofuran-Functionalized Aliphatic Amines

While literature specifically detailing the synthesis of this compound is sparse, numerous established methods for preparing structurally similar compounds provide a robust framework for its potential synthesis. nih.govorganic-chemistry.org

The construction of complex molecules often employs either convergent or divergent synthetic plans. researchgate.net

Divergent Synthesis: A divergent approach begins with a common starting material that is elaborated through different reaction pathways to produce a library of related compounds. researchgate.net For instance, a versatile biomass-derived platform molecule like furfural (B47365) can be modified to append different side chains, and subsequent hydrogenation and amination steps can lead to a variety of THF-derived amines, including the target molecule. scispace.comacs.org This strategy is particularly powerful for exploring structure-activity relationships in medicinal chemistry.

Achieving high chemo- and regioselectivity is paramount in the synthesis of substituted tetrahydrofurans.

Cheoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing the target amine, a key challenge is the reduction of a side-chain functional group (like a nitrile or carbonyl) without opening or reducing the THF ring itself. This requires mild and selective reagents. organic-chemistry.org

Regioselectivity involves controlling the position of a chemical transformation. When forming the THF ring via intramolecular cyclization of a diol, for example, conditions must favor the formation of the five-membered THF ring over the thermodynamically stable six-membered tetrahydropyran (B127337) (THP) ring. chemistryviews.org Recent studies have shown that iodine-catalyzed C-H activation can achieve this with high regioselectivity. chemistryviews.org Similarly, iron-catalyzed ring expansion reactions of epoxides have been developed to generate THF derivatives in a highly chemo- and regioselective manner. rsc.org

Novel Synthetic Pathways for this compound

Modern synthetic chemistry offers several powerful methods that could be applied to construct this compound efficiently.

While THF is generally a stable ether, its ring can be opened under specific catalytic conditions. A palladium-catalyzed reaction between peroxidic THF and primary aromatic amines has been shown to yield 4-N-arylamino-1-butanols. nih.gov Although this specific reaction produces N-aryl derivatives and an alcohol, it demonstrates the feasibility of a THF ring-opening/amination cascade. Another approach involves the ring expansion of smaller heterocycles, such as oxetanes. Photochemical, metal-free reactions can convert oxetanes into tetrahydrofuran derivatives efficiently. rsc.orgresearchgate.net Theoretical studies have also investigated the ring-opening of THF using frustrated Lewis pairs, providing insight into the reaction's energetic favorability and mechanism. acs.orgresearchgate.net

One of the most promising and atom-economical routes to this compound involves a combination of catalytic hydrogenation and reductive amination, often starting from biomass-derived furan (B31954) compounds. scispace.comacs.orgmdpi.com

This strategy typically follows a two-stage process:

Furan Hydrogenation: The aromatic furan ring of a suitable precursor is first hydrogenated to the saturated tetrahydrofuran ring. This transformation is commonly achieved using heterogeneous catalysts such as palladium, rhodium, or nickel under a hydrogen atmosphere. researchgate.netresearchgate.net

Reductive Amination: The resulting THF-containing intermediate, which bears a carbonyl group on the side chain, is then converted to the primary amine. Reductive amination involves the condensation of the carbonyl with an amine source (like ammonia) to form an imine, which is subsequently hydrogenated in situ. mdpi.comdtu.dk Palladium on alumina (B75360) (Pd/Al2O3) has been identified as a highly effective catalyst for transforming furan-derived ketones into THF-derived amines with yields up to 98%. scispace.comacs.org This approach is highly versatile and avoids many of the waste-generating steps of more traditional methods. acs.org

The table below summarizes various catalytic systems used for reductive amination of furan- and biomass-derived carbonyls, which are analogous to the final step in a potential synthesis of the target compound.

| Catalyst | Nitrogen Source | Reductant | Substrate Type | Yield of Amine | Reference |

| Pd/Al₂O₃ | NH₃ / Amines | H₂ | Furan-derived Ketones | Up to 98% | scispace.comacs.org |

| Rh₂P/NC | HCOONH₄ | H₂ | Furfural | 92% (tertiary amine) | mdpi.com |

| Ni/SBA-15 | NH₃ | H₂ | 5-Hydroxymethylfurfural (HMF) | ~90% | mdpi.com |

| CuAlOₓ | Primary Amines | H₂ | 5-Hydroxymethylfurfural (HMF) | 97% (N-substituted) | mdpi.com |

Multicomponent Reactions and Cascade Sequences

The synthesis of complex molecules like this compound can be efficiently achieved through multicomponent reactions (MCRs) and cascade sequences, which offer advantages in terms of atom economy, step economy, and reduced waste generation. While direct MCRs for the synthesis of this specific amine are not extensively documented, related strategies provide a blueprint for its potential construction.

A plausible cascade approach commences with biomass-derived precursors, such as furfural. A one-pot, two-step strategy can be envisioned, combining carbon-carbon bond formation with subsequent amination and ring hydrogenation. acs.orgscispace.com For instance, an initial aldol (B89426) condensation of furfural with a suitable three-carbon carbonyl compound could elongate the side chain. This intermediate can then undergo a sequence of hydrogenation of the furan ring to a tetrahydrofuran ring, followed by reductive amination of the carbonyl group to the desired primary amine. acs.orgscispace.com

Another potential cascade pathway involves the aza-Michael addition of an amine to an unsaturated precursor, followed by cyclization. For example, a γ,δ-unsaturated ester can react with ammonia (B1221849) in a cascade reaction involving an initial Michael addition, followed by an intramolecular amidation-cyclization to form a lactam, which can then be reduced to the target amine. While this is a known process for forming pyrrolidones, adapting the starting materials could potentially lead to the desired tetrahydrofuran-containing amine. frontiersin.org

The Petasis three-component reaction, also known as the boronic acid Mannich reaction, offers another versatile route. This reaction involves the coupling of an aldehyde, an amine, and a boronic acid. nih.gov A hypothetical approach could involve the reaction of tetrahydrofuran-2-carbaldehyde, a suitable amine precursor like ammonia, and a vinyl boronic acid derivative to construct the butenyl side chain, which would then be hydrogenated to the final product.

The table below outlines a hypothetical multicomponent reaction strategy for the synthesis of this compound.

| Reaction Type | Starting Materials | Key Intermediates | Final Product | Potential Advantages |

| Aldol Condensation-Reductive Amination Cascade | Furfural, Acetone, Ammonia, H₂ | 4-(Furan-2-yl)but-3-en-2-one | 4-(Tetrahydrofuran-2-yl)butan-2-amine (isomer) | Use of renewable starting materials, step economy. |

| Petasis 3CR followed by Hydrogenation | Tetrahydrofuran-2-carbaldehyde, Ammonia, Allylboronic acid pinacol (B44631) ester, H₂ | 1-(Tetrahydrofuran-2-yl)but-3-en-1-amine | This compound | Mild reaction conditions, functional group tolerance. |

Optimization of Reaction Conditions and Isolation Procedures for this compound

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound while minimizing side reactions. Key parameters to consider include catalyst selection, solvent, temperature, pressure, and reaction time.

For the reductive amination step, which is crucial for introducing the amine functionality, various catalytic systems can be employed. Noble metal catalysts such as Palladium on alumina (Pd/Al₂O₃) have shown high efficiency and selectivity in the reductive amination of furan-derived ketones to tetrahydrofuran-derived amines. acs.orgscispace.com Non-precious metal catalysts, for instance, nano-sized Nickel-Alumina (Ni-Al₂O₃), also present a cost-effective and efficient alternative for the reductive amination of related cyclic ethers. rsc.org The choice of solvent is also critical; while alcohols like ethanol (B145695) are commonly used, greener solvents are increasingly being explored. acs.org

The following table summarizes key parameters that would require optimization for the synthesis of this compound via a reductive amination pathway.

| Parameter | Variable | Rationale and Expected Outcome | Reference Example |

| Catalyst | Pd/Al₂O₃, Pt/C, Ru/C, Ni-Al₂O₃ | Noble metals often show high activity and selectivity. Nickel-based catalysts offer a more economical option. Optimization aims for high conversion and selectivity to the primary amine. | acs.orgscispace.comrsc.org |

| Solvent | Ethanol, Methanol, Tetrahydrofuran (THF), Water | Solvent polarity and proticity can influence reaction rates and selectivity. Alcohols are common, but water is a greener alternative. | acs.orgorganic-chemistry.org |

| Temperature | 60 - 150 °C | Higher temperatures generally increase reaction rates but can lead to side products or catalyst degradation. An optimal temperature balances rate and selectivity. | acs.orgrsc.org |

| Hydrogen Pressure | 10 - 50 bar | Sufficient hydrogen pressure is necessary for both ring hydrogenation and reductive amination. Higher pressures can enhance reaction rates. | acs.orgscispace.com |

| Amine Source | Ammonia (aqueous or gas) | The concentration and form of the amine source will affect the rate of imine formation and the overall reaction kinetics. | acs.org |

Isolation and purification of the target amine would typically involve several steps. After the reaction, the catalyst is first removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude product can be purified by distillation or column chromatography. In cases where the amine is soluble in water, extraction with an organic solvent may be necessary, followed by drying of the organic phase and solvent removal. Acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous phase is then basified, and the free amine is extracted back into an organic solvent.

Sustainable and Green Chemical Syntheses of Amine Compounds

The principles of green chemistry are increasingly guiding the development of synthetic routes for amines to reduce environmental impact. acs.org Key aspects include the use of renewable feedstocks, atom-economical reactions, safer solvents, and energy-efficient processes.

The synthesis of amines from biomass-derived resources is a cornerstone of green chemistry. atlanchimpharma.com As previously mentioned, furfural, which is derived from lignocellulosic biomass, serves as a renewable starting material for the potential synthesis of this compound. acs.orgscispace.com This approach reduces the reliance on petrochemical feedstocks.

Catalytic methods, particularly those using earth-abundant metals, are preferred over stoichiometric reagents. organic-chemistry.org Reductive amination using molecular hydrogen as the reductant is a green process as the only byproduct is water. This is a significant improvement over methods that use metal hydrides, which generate stoichiometric amounts of inorganic waste. organic-chemistry.org The use of biocatalysts, such as amine dehydrogenases, also represents a green alternative for the synthesis of chiral amines, operating under mild conditions in aqueous media. whiterose.ac.uk

The choice of solvent is another critical factor in green synthesis. While traditional organic solvents like dichloromethane (B109758) and toluene (B28343) are effective, they pose environmental and health risks. rsc.org The use of greener solvents such as water, ethanol, or supercritical carbon dioxide is highly desirable. acs.orgrsc.org Deep eutectic solvents (DESs) are also emerging as sustainable reaction media for amine synthesis. nih.gov

The following table highlights some green chemistry principles and their application in the synthesis of amine compounds.

| Green Chemistry Principle | Application in Amine Synthesis | Example |

| Use of Renewable Feedstocks | Synthesis from biomass-derived platform molecules. | Starting from furfural to produce tetrahydrofuran-derived amines. acs.orgscispace.com |

| Atom Economy | Employing addition reactions like hydroamination or catalytic hydrogenations. | Reductive amination where the ideal byproduct is only water. organic-chemistry.org |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives like water, ethanol, or DESs. | Performing reductive amination in ethanol or exploring aqueous conditions. acs.orgnih.gov |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones. Preference for non-precious metal catalysts. | Ni-catalyzed reductive amination as an alternative to noble metal catalysts. rsc.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Biocatalytic methods often proceed under mild conditions. whiterose.ac.uk |

By integrating these green chemistry principles, the synthesis of this compound and other valuable amine compounds can be made more sustainable and environmentally benign.

Advanced Spectroscopic and Structural Characterization of 4 Tetrahydrofuran 2 Yl Butan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While no specific experimental NMR data for 4-(Tetrahydrofuran-2-yl)butan-1-amine has been found in published literature, the expected resonances can be predicted based on its chemical structure.

Unambiguous Assignment of ¹H and ¹³C NMR Resonances

The structure of this compound contains several distinct proton and carbon environments. A theoretical assignment of these signals is proposed below.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on -NH₂ | 0.9 - 2.5 | Broad Singlet | 2H |

| H on C1 (butyl) | 2.5 - 2.8 | Triplet | 2H |

| H on C2, C3 (butyl) | 1.2 - 1.6 | Multiplet | 4H |

| H on C4 (butyl) | 1.3 - 1.7 | Multiplet | 2H |

| H on C2 (THF) | 3.6 - 3.9 | Multiplet | 1H |

| H on C5 (THF) | 3.5 - 3.8 | Multiplet | 2H |

| H on C3, C4 (THF) | 1.7 - 2.1 | Multiplet | 4H |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (butyl) | 40 - 45 |

| C2 (butyl) | 30 - 35 |

| C3 (butyl) | 25 - 30 |

| C4 (butyl) | 30 - 35 |

| C2 (THF) | 75 - 80 |

| C3 (THF) | 25 - 30 |

| C4 (THF) | 25 - 30 |

| C5 (THF) | 65 - 70 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, the triplet of the C1 protons on the butyl chain would show a correlation with the adjacent C2 methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). This would be instrumental in connecting the butyl chain to the tetrahydrofuran (B95107) ring. For example, correlations between the C4 protons of the butyl chain and the C2 and C5 carbons of the THF ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would help to elucidate the three-dimensional structure and preferred conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

An experimental IR spectrum for this compound is not available. However, the characteristic absorption bands can be predicted based on its functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Two bands, characteristic of a primary amine. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Stretching vibrations of the C-H bonds in the butyl and THF moieties. |

| N-H Bend (Amine) | 1590 - 1650 | Scissoring vibration of the primary amine. |

| C-O-C Stretch (Ether) | 1050 - 1150 | Asymmetric stretching of the ether linkage in the THF ring. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

While no specific experimental mass spectrometry data has been published, theoretical data can be considered.

High-Resolution Mass Spectrometry (HRMS)

The molecular formula of this compound is C₈H₁₇NO. High-resolution mass spectrometry would be used to confirm this by providing a highly accurate mass measurement of the molecular ion.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 144.1383 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) would provide information about the fragmentation pattern of the molecule, which helps to confirm its structure. The protonated molecule, [M+H]⁺, would be isolated and subjected to collision-induced dissociation.

Predicted Fragmentation Pathways

A likely fragmentation pathway would involve the loss of ammonia (B1221849) (NH₃) from the protonated molecule. Another expected fragmentation would be the cleavage of the C-C bond between the butyl chain and the tetrahydrofuran ring, or the opening of the THF ring. The PubChem database does predict a collision cross section for the [M+H]⁺ adduct at 144.13829 m/z. uni.lu

X-Ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Such an analysis is fundamental for unequivocally determining the three-dimensional structure of a compound in its solid state.

If XRD data were available, it would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This would allow for an exact description of the conformation of both the tetrahydrofuran ring and the butan-1-amine side chain. Key conformational features, such as the puckering of the five-membered tetrahydrofuran ring (whether it adopts an envelope or twist conformation) and the orientation of the butylamine (B146782) substituent relative to the ring, would be elucidated.

Furthermore, XRD analysis reveals the crystal packing arrangement, detailing how individual molecules of this compound orient themselves with respect to one another in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonding involving the primary amine (-NH₂) and the ether oxygen, as well as van der Waals forces. Understanding these interactions is crucial for explaining physical properties of the solid material like melting point and solubility.

A representative table of crystallographic parameters that would be obtained from such an analysis is presented below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as experimental data is not publicly available.)

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (Å, °) | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.1, b = 5.5, c = 15.2, β = 95.5° |

| Volume (ų) | The volume of the unit cell. | 825.4 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.152 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if applicable)

Specific experimental UV-Vis spectroscopic data for this compound is not reported in the available literature. This technique is used to study the electronic transitions within a molecule.

For this compound, significant absorption in the typical UV-Vis range (200-800 nm) is not expected. The compound is a saturated aliphatic amine and ether. It lacks chromophores—conjugated systems of pi (π) electrons or unsaturated groups—that typically absorb light in the UV-Vis spectrum. The electronic transitions available in this molecule, such as n→σ* (from the non-bonding electrons on the nitrogen and oxygen atoms to a sigma antibonding orbital) and σ→σ* (from sigma bonding to sigma antibonding orbitals), occur at very high energies. These transitions correspond to absorption in the far-UV region, typically below 200 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers. Therefore, a UV-Vis spectrum recorded in a solvent like ethanol (B145695) or hexane (B92381) would likely show no distinct peaks and only a rising signal towards the lower wavelength limit of the instrument (end absorption).

Elemental Analysis for Compositional Verification

While specific experimental reports from synthesis batches are not available, the theoretical elemental composition of a compound can be calculated from its molecular formula. This analysis is a cornerstone of chemical characterization, used to confirm the empirical and molecular formula of a synthesized compound. For this compound, the molecular formula is C₈H₁₇NO.

The theoretical weight percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) can be calculated based on the atomic weights of the elements. This provides a benchmark against which experimentally determined values are compared to verify the purity and identity of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 67.13 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 11.97 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.78 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.18 |

| Total | 143.230 | 100.00 |

Compound Index

Chemical Reactivity and Transformation Studies of 4 Tetrahydrofuran 2 Yl Butan 1 Amine

Reactivity of the Primary Amine Moiety

The primary amine group (-NH2) on the butyl chain is a versatile nucleophilic and basic center, enabling a wide array of chemical transformations. Its reactivity is central to the synthesis of more complex derivatives.

Derivatization Reactions (e.g., Amidation, Sulfonylation, Alkylation)

The nucleophilic nature of the primary amine in 4-(Tetrahydrofuran-2-yl)butan-1-amine allows it to readily react with various electrophilic reagents to form stable derivatives. These reactions are fundamental in synthetic organic chemistry for modifying peptides and other biomolecules. nih.gov

Amidation: The reaction with acylating agents such as acyl chlorides or anhydrides yields N-substituted amides. These reactions are typically high-yielding and can be performed under standard laboratory conditions. cmu.edu The resulting amide bond is a key structural feature in many biologically active molecules.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords the corresponding N-sulfonamides. These derivatives are often crystalline solids and are important in medicinal chemistry.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This process can lead to a mixture of secondary and tertiary amines, as well as the quaternary ammonium (B1175870) salt, depending on the reaction conditions and stoichiometry of the alkylating agent. Reductive amination offers a more controlled method for producing secondary or tertiary amines. nih.gov

| Reactant Class | Example Reagent | Resulting Functional Group | Product Name Example |

|---|---|---|---|

| Acyl Halide | Acetyl Chloride | Amide | N-(4-(Tetrahydrofuran-2-yl)butyl)acetamide |

| Sulfonyl Halide | Benzenesulfonyl Chloride | Sulfonamide | N-(4-(Tetrahydrofuran-2-yl)butyl)benzenesulfonamide |

| Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine | N-Methyl-4-(tetrahydrofuran-2-yl)butan-1-amine |

Formation of Schiff Bases and Related Imines

Primary amines are well-known to condense with carbonyl compounds (aldehydes and ketones) to form imines, commonly referred to as Schiff bases. scispace.comekb.eg This reversible reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by acid or base-catalyzed dehydration to yield the final imine. scispace.comeijppr.com

The reaction is general for most primary amines and carbonyls, indicating that this compound would readily form Schiff bases with a variety of aldehydes and ketones under appropriate conditions. nih.gov These imine derivatives are valuable intermediates in organic synthesis and can be further reduced to form stable secondary amines. nih.gov

| Carbonyl Reactant | Example Reactant Name | General Product Structure |

|---|---|---|

| Aldehyde | Benzaldehyde | (E)-N-Benzylidene-4-(tetrahydrofuran-2-yl)butan-1-amine |

| Ketone | Acetone | N-(Propan-2-ylidene)-4-(tetrahydrofuran-2-yl)butan-1-amine |

Palladium-Mediated Coupling Reactions Involving the Amine

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. Primary amines, including presumably this compound, are excellent coupling partners in reactions such as the Buchwald-Hartwig amination. rsc.org In these transformations, the amine reacts with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a suitable ligand to form an N-aryl or N-heteroaryl amine. rsc.orgyoutube.com These methods are highly valued for their broad substrate scope and functional group tolerance, enabling the synthesis of complex molecules. rsc.org While specific examples involving this compound are not prevalent in the literature, its primary amine functionality makes it a suitable candidate for such transformations. tcichemicals.comnih.gov

Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring is a saturated cyclic ether. It is generally stable but can undergo specific transformations, particularly under acidic conditions or with certain catalysts.

Acid-Catalyzed Ring-Opening Reactions

The ether linkage in the THF ring is susceptible to cleavage under strong acidic conditions. The mechanism involves protonation of the ether oxygen by a strong acid (e.g., HBr or HI), which converts the hydroxyl group into a good leaving group. vaia.com This is followed by a nucleophilic attack (SN2 or SN1) by the conjugate base of the acid at one of the adjacent carbons, leading to ring opening. vaia.com For an unsymmetrically substituted THF like the one in the title compound, this would result in the formation of a di-functionalized alkane. Specifically, treatment of this compound with excess HBr would be expected to protonate the amine and subsequently open the ring to yield a bromo-substituted amino alcohol, which upon workup would give octane-1,8-diol-4-amine derivatives.

Interestingly, a palladium-mediated ring-opening has also been documented where primary aromatic amines react with peroxidic THF in the presence of H2 and a Pd/C catalyst to yield 4-N-arylamino-1-butanols. nih.gov The proposed mechanism involves radical-mediated formation of a 2-amino-THF intermediate, followed by ring opening and reduction of an imine. nih.gov

Stereochemical Aspects of Tetrahydrofuran Ring Transformations

The stereochemistry of the tetrahydrofuran ring is a critical aspect of its transformations, particularly in the synthesis of complex molecules and natural products where precise control of stereocenters is paramount. nih.gov While specific studies on the stereochemical outcomes of reactions involving this compound are not extensively documented, general principles of stereoselective synthesis of substituted tetrahydrofurans provide valuable insights. nih.gov

Methods for the stereoselective construction of substituted tetrahydrofurans often rely on intramolecular reactions where the stereocenters are already established in the acyclic precursor. nih.gov For instance, intramolecular SN2 reactions of hydroxyl nucleophiles with leaving groups on a carbon chain are a classic strategy for forming the THF ring with defined stereochemistry. nih.gov

In the context of transforming an existing THF ring, such as in this compound, the stereocenter at the 2-position of the ring will significantly influence the stereochemical course of subsequent reactions. For example, in a ring-opening reaction, the approach of a nucleophile or catalyst can be directed by the substituent at the 2-position, potentially leading to diastereoselective outcomes.

One powerful strategy for creating highly substituted tetrahydrofurans with multiple stereocenters is through [3+2] cycloaddition or annulation reactions. nih.gov These methods are highly convergent, forming multiple bonds and stereocenters in a single step. nih.gov While this applies to the synthesis of the THF ring itself, it highlights the importance of controlling stereochemistry in this heterocyclic system.

Mechanistic Studies of Key Reactions Involving this compound

Detailed mechanistic studies specifically for this compound are limited in the available literature. However, the mechanisms of the key reactions involving its constituent functional groups—the primary amine and the tetrahydrofuran ring—are well-established in organic chemistry.

The primary amine function imparts basic and nucleophilic properties to the molecule. mnstate.edu As a nucleophile, the lone pair of electrons on the nitrogen atom can attack electrophilic centers. mnstate.edu This reactivity is fundamental to reactions such as N-acylation and N-alkylation. In an N-acylation reaction , for instance with an acid chloride, the amine attacks the carbonyl carbon, followed by elimination of a chloride ion and a proton to form a stable amide. The general mechanism for this transformation is depicted below.

General Mechanism for N-Acylation:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride).

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The leaving group (e.g., chloride) is expelled.

Deprotonation: A base (which can be another molecule of the amine) removes a proton from the nitrogen atom to yield the final amide product. mnstate.edu

Similarly, N-alkylation proceeds via a nucleophilic substitution (typically SN2) mechanism where the amine attacks an alkyl halide. mnstate.edu

The tetrahydrofuran ring is generally a stable ether. However, it can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or specific catalysts. nih.gov A notable example is the palladium-mediated ring-opening of peroxidic THF in the presence of primary aromatic amines, which yields 4-N-arylamino-1-butanols. nih.gov A plausible free-radical mechanism for a similar transformation involving this compound could be initiated by a radical species. nih.gov This could involve hydrogen abstraction from the 2-position of the THF ring, followed by coupling with an aminyl radical and subsequent ring opening. nih.gov Theoretical studies on THF ring-opening by frustrated Lewis pairs (FLPs) suggest that the reaction is initiated by a donor-acceptor interaction between the FLP and the THF molecule, leading to the cleavage of a C-O bond. nih.govresearchgate.net

Development of Novel Synthetic Building Blocks from this compound

The bifunctional nature of this compound makes it an attractive starting material for the development of novel synthetic building blocks. The primary amine serves as a handle for a variety of functionalization reactions, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Drawing inspiration from the N-functionalization of the structurally similar tetrahydrofuran-2-ylmethylamine, a series of derivatives of this compound can be synthesized. researchgate.net For example, reaction with sulfonyl chlorides would yield sulfonamides, while condensation with alkyl or aralkyl halides would produce N-substituted derivatives. researchgate.net

Table 1: Potential N-Functionalized Derivatives of this compound

| Reactant | Product Structure | Product Name |

| 4-Chlorobenzenesulfonyl chloride | N-(4-(tetrahydrofuran-2-yl)butyl)-4-chlorobenzenesulfonamide | |

| Propyl bromide | N-propyl-4-(tetrahydrofuran-2-yl)butan-1-amine | |

| Benzyl chloride | N-benzyl-4-(tetrahydrofuran-2-yl)butan-1-amine | |

| Acetic anhydride | N-(4-(tetrahydrofuran-2-yl)butyl)acetamide |

Furthermore, the presence of both a nucleophilic amine and a THF ring within the same molecule opens up possibilities for intramolecular reactions to construct novel bicyclic heterocyclic systems. For instance, under appropriate conditions, the amine could be induced to act as an intramolecular nucleophile, leading to ring transformation or the formation of a fused or bridged ring system. An example of a potential intramolecular cyclization could involve the initial activation of the THF ring, followed by attack by the pendant amine to form a bicyclic product. Such bicyclic structures are of interest in drug discovery. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Tetrahydrofuran 2 Yl Butan 1 Amine

Quantum Mechanical Calculations for Electronic Structure and Geometry Optimization (e.g., DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and optimizing the geometry of 4-(Tetrahydrofuran-2-yl)butan-1-amine. DFT methods balance computational cost and accuracy, making them a cornerstone of modern computational chemistry.

For this compound, a geometry optimization would be performed using a functional such as B3LYP with a basis set like 6-31G(d). This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms. Key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles.

The tetrahydrofuran (B95107) (THF) ring is known for its puckered, non-planar conformations, typically an "envelope" or "twist" form. DFT calculations would precisely define the most stable pucker of the THF ring in this specific molecule. The substitution at the 2-position with a butylamine (B146782) chain will influence this puckering due to steric and electronic effects. The butylamine side chain also possesses multiple rotatable bonds, leading to a complex potential energy surface.

Table 1: Predicted Structural Parameters of this compound (Hypothetical DFT Data)

| Parameter | Predicted Value |

| C-O (ring) bond length | ~1.43 Å |

| C-C (ring) bond length | ~1.54 Å |

| C-N bond length | ~1.47 Å |

| C-C-N bond angle | ~110° |

| THF ring pucker | Envelope or Twist |

Note: The values in this table are hypothetical and represent typical values for similar structures calculated with DFT. Actual values would require specific calculations for this molecule.

Conformational Landscape and Energetic Analysis

The conformational landscape of this compound is characterized by the various spatial arrangements of its atoms resulting from rotation around single bonds. The flexibility of the butylamine side chain, coupled with the puckering of the THF ring, gives rise to numerous possible conformers.

A systematic conformational search, often performed using molecular mechanics force fields followed by DFT re-optimization of low-energy structures, is necessary to map out this landscape. The relative energies of these conformers would be calculated to identify the most stable, or ground-state, conformation, as well as other low-energy conformers that may be populated at room temperature. These calculations are crucial as the conformation of a molecule can significantly impact its reactivity and biological activity.

The analysis would likely reveal that the most stable conformers are those that minimize steric hindrance between the THF ring and the butylamine chain. Intramolecular hydrogen bonding between the amine group and the ether oxygen of the THF ring is also a possibility that would be investigated, as this could significantly stabilize certain conformations.

Prediction of Spectroscopic Signatures (e.g., NMR, IR Frequencies)

Computational methods can predict spectroscopic signatures for this compound, which are invaluable for its identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. Key predicted vibrations would include:

N-H stretching of the primary amine (typically around 3300-3400 cm⁻¹).

C-H stretching of the alkyl chain and THF ring (around 2850-3000 cm⁻¹).

C-O-C stretching of the ether in the THF ring (around 1050-1150 cm⁻¹).

N-H bending (around 1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are instrumental in structure elucidation. The predicted chemical shifts would be compared to experimental data if it were available. The complex splitting patterns expected due to the chirality at the 2-position of the THF ring and the adjacent methylene (B1212753) group would also be a focus of such a study.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopy | Feature | Predicted Range |

| IR | N-H Stretch | 3300-3400 cm⁻¹ |

| IR | C-O-C Stretch | 1050-1150 cm⁻¹ |

| ¹³C NMR | C-O (THF) | 65-75 ppm |

| ¹³C NMR | C-N | 40-50 ppm |

| ¹H NMR | H on C-O (THF) | 3.5-4.0 ppm |

Note: These are general ranges and the precise values would depend on the specific computational method and the solvent model used.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry can be employed to study the potential reactions of this compound and to elucidate their mechanisms. For example, the nucleophilic nature of the primary amine suggests it could undergo reactions such as acylation or alkylation.

To study a reaction mechanism, a reaction coordinate is defined, and the energy profile along this coordinate is calculated. This allows for the identification of transition states, which are the energy maxima along the reaction pathway. The structure of the transition state provides crucial information about the mechanism of the reaction. For instance, in an acylation reaction, the transition state would likely involve the formation of a tetrahedral intermediate.

DFT calculations are used to locate and characterize these transition states, and the calculated activation energies can provide an estimate of the reaction rate. Such studies are vital for understanding the chemical reactivity of the compound. rsc.org

Molecular Docking and Dynamics Simulations (focusing on interactions with other chemical entities)

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com Given the presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the ether oxygen), as well as a flexible lipophilic alkyl chain, this compound has the potential to interact with a variety of chemical entities, including biological macromolecules like proteins.

In a hypothetical docking study, the molecule would be docked into the active site of a target protein. The docking algorithm would explore various conformations and orientations of the ligand within the binding site and score them based on the predicted binding affinity. researchgate.net This can provide insights into potential biological targets and the key interactions driving binding.

Potential Applications of 4 Tetrahydrofuran 2 Yl Butan 1 Amine in Advanced Materials and Chemical Synthesis

Utilization as a Versatile Building Block in Complex Molecular Architectures

The structure of 4-(Tetrahydrofuran-2-yl)butan-1-amine makes it a promising candidate as a versatile building block for the synthesis of more complex molecules. The primary amine offers a reactive site for a variety of chemical transformations, including amidation, alkylation, and the formation of imines and Schiff bases. The tetrahydrofuran (B95107) moiety, a cyclic ether, can influence the solubility, polarity, and conformational properties of the resulting larger molecules.

While direct research on the use of this compound as a building block is not extensively documented, the synthesis of analogous structures highlights its potential. For instance, related furan (B31954) and tetrahydrofuran derivatives are employed in the construction of complex organic frameworks and novel chemical entities. The synthesis of various polyimides, for example, has been achieved using a tetrahydrofuran/methanol solvent system, underscoring the compatibility of the THF moiety in such polymerization reactions. researchgate.net

Application in Polymer Chemistry (e.g., as a monomer for polyamines, polyamides)

The presence of a primary amine group in this compound makes it a suitable monomer for the synthesis of polyamines and polyamides. Polyamides, a class of polymers known for their excellent mechanical and thermal properties, are typically formed through the condensation reaction of a diamine with a dicarboxylic acid.

Bio-based polyamides have been synthesized using furan-based monomers, such as 2,5-furandicarboxylic acid, with various diamines. dtic.milresearchgate.netrsc.org These studies demonstrate the feasibility of incorporating furan structures into the polymer backbone to create materials with high glass transition temperatures and good mechanical strength. researchgate.netrsc.org The synthesis of furan-based polyamides has been successfully achieved through methods like interfacial polymerization and melt polycondensation. dtic.milrsc.org The solubility of these furan-based polyamides can be enhanced, allowing for improved processing capabilities. dtic.mil Given these precedents, this compound could potentially be used as a co-monomer to introduce the flexible and polar tetrahydrofuran side group into polyamide chains, thereby modifying the properties of the resulting polymer.

Role as a Ligand or Precursor in Catalysis

Amines are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. These metal-ligand complexes can exhibit catalytic activity in a range of organic transformations. The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons that can be donated to a metal center, while the ether oxygen of the tetrahydrofuran ring could also potentially coordinate with certain metals, making it a bidentate ligand.

Integration into Specialty Chemicals and Intermediates for Industrial Processes

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of specialty chemicals. The amine group can be readily converted into other functional groups, while the tetrahydrofuran ring can be retained to impart specific properties to the final product. For example, the synthesis of 4,5-functionalized tetrahydrofuran-2-ones has been reported from furan-based starting materials, showcasing the versatility of the furan scaffold in generating a variety of derivatives. researchgate.net

Furthermore, processes for the preparation of 1,4-butanediol (B3395766) and tetrahydrofuran often involve intermediates that are structurally related to this compound. google.com This indicates that the compound could be integrated into existing industrial processes or serve as a precursor for the synthesis of other valuable chemicals.

Consideration in the Formulation of Advanced Materials (e.g., epoxy resin hardeners)

One of the most significant potential applications for this compound is as a curing agent, or hardener, for epoxy resins. Amines are the most common class of curing agents for epoxies, where the primary amine groups react with the epoxide rings of the resin to form a cross-linked thermoset polymer. paint.org This curing process results in a rigid, durable material with excellent adhesion and chemical resistance.

Conclusion and Outlook for Research on 4 Tetrahydrofuran 2 Yl Butan 1 Amine

Synthesis and Characterization Advancements

Modern synthetic efforts are moving away from petrochemical sources and toward sustainable pathways utilizing biomass. A key advancement is the synthesis of THF-derived amines from furan-based platform molecules, which can be sourced from lignocellulosic biomass. bohrium.comencyclopedia.pubnih.gov Research has demonstrated a highly efficient strategy for transforming furan-derived ketones into THF-derived amines using a Palladium-on-alumina (Pd/Al2O3) catalyst. scispace.com This process typically involves two key steps:

Hydrogenation: The furan (B31954) ring of a suitable precursor is catalytically hydrogenated to form the saturated tetrahydrofuran (B95107) ring.

Reductive Amination: A side-chain functional group, such as a ketone or an alcohol, is converted to the primary amine. This can be achieved through reductive amination using ammonia (B1221849) (NH₃) and molecular hydrogen, a process that forms water as the primary byproduct. mdpi.comlibretexts.org This approach is favored for its high atom economy and mild reaction conditions. encyclopedia.pub

Another viable pathway is the "hydrogen-borrowing" or "hydrogen-transfer" mechanism, where an alcohol is catalytically dehydrogenated in situ to a carbonyl intermediate, which then undergoes amination and subsequent hydrogenation. mdpi.commdpi.com These sustainable methods represent a significant step forward in green chemistry. bohrium.com

The characterization of 4-(Tetrahydrofuran-2-yl)butan-1-amine relies on standard analytical techniques. While extensive public data is limited, its structural properties can be confidently predicted and would be confirmed experimentally using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇NO | uni.lu |

| Monoisotopic Mass | 143.13101 Da | uni.lu |

| IUPAC Name | 4-(oxolan-2-yl)butan-1-amine | uni.lu |

| SMILES | C1CC(OC1)CCCCN | uni.lu |

Remaining Challenges and Future Research Opportunities in Reactivity

Despite synthetic advancements, several challenges and research opportunities remain in understanding and controlling the reactivity of this compound.

Stereocontrol: The carbon atom at the 2-position of the tetrahydrofuran ring is a chiral center. Most current synthetic routes produce a racemic mixture. A significant challenge is the development of stereoselective syntheses to produce enantiomerically pure forms of the molecule. nih.govnih.gov Achieving high diastereoselectivity and enantioselectivity is crucial for applications in pharmaceuticals and asymmetric catalysis, where specific stereoisomers are often required for biological activity or catalytic efficiency. imperial.ac.ukacs.org

Selective Functionalization: The molecule possesses two main sites of reactivity: the primary amine and the ether oxygen of the THF ring. The primary amine is a strong nucleophile and a Brønsted base, readily participating in reactions like acylation and alkylation. msu.edubyjus.comlibretexts.org A key challenge is to perform selective modifications at the amine without inducing undesired side reactions, such as the acid-catalyzed ring-opening of the THF ether. Future research will likely focus on developing orthogonal protection strategies and reaction conditions that allow for precise, site-selective derivatization.

Future research should also explore the compound's coordination chemistry. The ability of both the nitrogen and oxygen atoms to act as ligands for metal centers opens up possibilities for creating novel catalysts or functional materials.

Expanding the Scope of Applications in Chemical Science

The unique structure of this compound makes it a versatile building block with expanding applications, particularly in polymer and materials science.

Monomer for Advanced Polymers: There is growing interest in using bio-based diamines and amino-alcohols for the synthesis of novel polymers. mdpi.com this compound is an ideal candidate as a monomer for producing specialty polyamides and, notably, non-isocyanate polyurethanes (NIPUs). acs.org The reaction of the amine with cyclic carbonates offers a sustainable alternative to traditional polyurethane synthesis, which relies on hazardous isocyanate precursors. The incorporation of the THF ring into the polymer backbone is expected to influence properties such as solubility, thermal stability, and mechanical performance.

Bifunctional Building Block: In organic synthesis, the compound serves as a bifunctional linker or scaffold. nih.gov The amine provides a reactive handle for attaching the molecule to other structures, while the THF moiety can impart increased water solubility and specific conformational constraints, a desirable trait in the design of biologically active molecules and functional dyes.

Interdisciplinary Perspectives and Future Directions

The study of this compound inherently bridges several scientific disciplines, highlighting promising future directions.

Green Chemistry and Sustainability: The shift towards synthesizing this amine from biomass-derived furans is a prime example of green chemistry in action. nih.gov Future work will focus on optimizing catalytic systems (both homogeneous and heterogeneous) to improve yields and reduce energy consumption, further enhancing the sustainability of its production. bohrium.commdpi.com

Materials Science: As a monomer, this compound is at the intersection of synthetic chemistry and materials science. mdpi.com An important future direction is the synthesis and characterization of new polymers derived from it, exploring how the THF unit affects material properties for applications ranging from biomedical devices to high-performance coatings. nih.gov

Medicinal Chemistry: The tetrahydrofuran core is a privileged scaffold found in numerous natural products and pharmaceutical drugs. rsc.orgrsc.org While this specific amine is not itself a drug, its structure represents a valuable starting point for medicinal chemistry campaigns. The primary amine allows for the straightforward generation of diverse libraries of derivatives for screening against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.